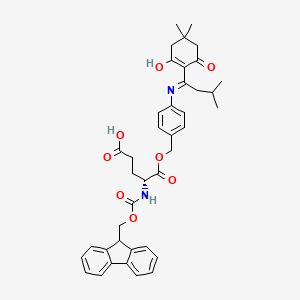

Fmoc-D-Glu-ODmab

Description

Evolution of Protecting Group Chemistry in Solid-Phase Peptide Synthesis (SPPS)

The journey of SPPS began with R. Bruce Merrifield's pioneering work in the early 1960s, which laid the foundation for automated and efficient peptide assembly peptide.compeptide.compeptide.com. Initially, the tert-butyloxycarbonyl (Boc) group was widely used for Nα-protection, coupled with benzyl (B1604629) (Bzl)-based protecting groups for side chains.

The Boc/Bzl strategy, while effective, presented a limitation in its orthogonality. Both the Boc group and benzyl-based side-chain protecting groups are typically removed under acidic conditions, meaning they are not truly orthogonal – their removal often occurs simultaneously peptide.compeptide.com. This lack of complete orthogonality restricts the ability to selectively modify specific side chains or perform on-resin cyclizations without affecting other protected functionalities.

The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group by Carpino and Han in 1970 marked a significant advancement peptide.compeptide.comnih.govnih.gov. The Fmoc group is base-labile, typically removed by mild bases such as piperidine (B6355638). This offered a chemically mild alternative to the acid-labile Boc group. The development of the Fmoc/tBu strategy in the late 1970s, spearheaded by researchers like Meienhofer and coworkers, combined the base-labile Fmoc protection for the α-amino group with acid-labile tert-butyl (tBu) based protecting groups for amino acid side chains peptide.compeptide.compeptide.comnih.govnih.govbachem.comcsic.es. This combination established an orthogonal protection scheme , where the Nα-protecting group (Fmoc) is removed under basic conditions, and the side-chain protecting groups (tBu) and the peptide-resin linkage are cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA) peptide.comnih.govnih.govbachem.comcsic.essigmaaldrich.comwiley-vch.de. This orthogonality provides greater flexibility, allowing for selective manipulation of the peptide chain and its side chains during synthesis peptide.combachem.comsigmaaldrich.comwiley-vch.deaurigeneservices.com. The Fmoc/tBu strategy has largely superseded the Boc/Bzl approach due to its milder deprotection conditions and enhanced versatility nih.govnih.govbachem.comresearchgate.net.

To further enhance the synthetic capabilities within the Fmoc/tBu framework, specialized protecting groups for amino acid side chains were developed. The 4-(dimethylamino)benzyl (Dmab) ester is one such group, primarily used for the carboxyl side chains of acidic amino acids like glutamic acid and aspartic acid sigmaaldrich.comsigmaaldrich.comresearchgate.netiris-biotech.deiris-biotech.de.

The rationale behind employing the Dmab group lies in its orthogonality to both the Fmoc and tBu protecting groups. Dmab esters are stable under the basic conditions used to remove the Fmoc group and also withstand the final acidic cleavage conditions (TFA) that liberate the peptide from the resin sigmaaldrich.comresearchgate.netiris-biotech.deiris-biotech.deresearchgate.net. This stability is crucial because it allows the Dmab group to remain intact while other protecting groups are removed or while the peptide is cleaved from the resin.

The Dmab group is typically removed via a two-step process involving hydrazine (B178648). First, hydrazine cleaves the dimedone moiety, generating a 4-aminobenzyl ester. This intermediate then undergoes a relatively slow 1,6-elimination to release the free carboxyl group sigmaaldrich.comresearchgate.net. This selective removal can be performed on the solid phase, opening avenues for on-resin modifications.

Significance of Fmoc-D-Glu-ODmab in Enabling Complex Peptide Architectures

This compound is a specialized building block that combines the Fmoc/tBu strategy with the incorporation of a D-amino acid and an orthogonally cleavable side-chain protecting group. The inclusion of D-amino acids is critical for modulating peptide conformation, increasing resistance to enzymatic degradation, and altering biological activity compared to their L-enantiomers peptide.com.

The Dmab protection on the γ-carboxyl group of D-glutamic acid, in conjunction with the Nα-Fmoc protection, provides a powerful tool for constructing complex peptide structures that are challenging to synthesize with standard protecting groups. Its significance lies in enabling:

On-Resin Cyclization: The Dmab group can be selectively removed from the glutamic acid side chain while the peptide remains attached to the resin. This exposes the carboxyl group, allowing for intramolecular cyclization with a suitably positioned amine (e.g., from Lysine) to form lactam bridges, a common strategy for creating conformationally constrained peptides sigmaaldrich.comresearchgate.netresearchgate.netcem.comamazonaws.comresearchgate.net.

Synthesis of Branched Peptides: Selective deprotection of the Dmab ester can facilitate the attachment of additional peptide chains or functional groups to the glutamic acid side chain, leading to branched or dendritic peptide structures sigmaaldrich.comaurigeneservices.comresearchgate.net.

Peptide Conjugation: The ability to selectively deprotect the carboxyl group allows for the straightforward conjugation of the peptide to other molecules, such as labels, polymers (e.g., PEGylation), or drug delivery systems, after the main peptide chain has been assembled.

Preparation of Peptide Thioesters and Glycopeptides: The Dmab group's compatibility with mild deprotection conditions makes it suitable for synthesizing peptide thioesters or for derivatizing side chains to form N-linked glycopeptides researchgate.netresearchgate.net.

While the Dmab group offers significant advantages, it is important to note that some studies have indicated a propensity for aspartimide formation when Dmab is used to protect aspartic acid, a side reaction that is generally less problematic with the traditional tBu protecting group researchgate.net. However, for D-glutamic acid, the Dmab group remains a valuable orthogonal protecting group for advanced synthetic strategies.

Data Tables

To illustrate the principles discussed, the following data tables provide comparative insights into protecting group strategies and the specific utility of the Dmab group.

Table 1: Comparison of Major SPPS Protecting Group Strategies

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Nα-Deprotection | Acidic (e.g., TFA) | Basic (e.g., Piperidine) |

| Side-Chain Protection | Benzyl (Bzl)-based | tert-Butyl (tBu)-based |

| Side-Chain Deprotection | Strong Acid (e.g., HF, TFMSA) | Acidic (e.g., TFA) |

| Orthogonality | Limited (both Boc and Bzl are acid-labile) | High (Nα: base-labile; Side-chain: acid-labile) |

| Cleavage Conditions | Harsh acidic conditions (e.g., HF) | Milder acidic conditions (e.g., TFA) |

| Flexibility | Less flexible for selective side-chain modification | High flexibility for on-resin modifications |

| Historical Context | Dominant until the 1980s | Dominant since the 1980s |

| Typical Application | Synthesis of shorter peptides, proteins | Broad range, including complex and modified peptides |

Sources: peptide.compeptide.compeptide.comnih.govnih.govbachem.comcsic.eswiley-vch.deresearchgate.net

Table 2: Orthogonal Side-Chain Carboxyl Protection for Glutamic Acid in Fmoc SPPS

| Protecting Group | Full Name / Abbreviation | Nα-Deprotection Compatibility (Fmoc) | Final Cleavage Compatibility (TFA) | Selective On-Resin Deprotection Reagent | Key Advantages | Potential Disadvantages |

| tBu | tert-Butyl Ester | Stable | Cleaved | N/A (cleaved with final TFA) | Widely used, stable to Fmoc removal, cleaved with final TFA. | Not selectively removable on-resin without affecting other tBu groups or the resin linker. |

| Dmab | 4-(dimethylamino)benzyl | Stable | Stable | Hydrazine (2-5% in DMF) | Orthogonal to Fmoc and tBu. Allows selective on-resin deprotection for cyclization, conjugation, etc. sigmaaldrich.comresearchgate.netiris-biotech.deiris-biotech.deresearchgate.net. | Can be prone to aspartimide formation with Asp residues researchgate.net. Removal requires a specific reagent (hydrazine). Reports of slow 1,6-elimination in some cases researchgate.net. |

| Allyl | Allyl Ester | Stable | Stable | Pd(0) catalyst | Orthogonal to Fmoc and tBu. Cleaved under mild Pd(0) conditions. | Can be incompatible with other protecting groups (e.g., ivDde) sigmaaldrich.com. Potential for metal contamination if not carefully managed researchgate.net. |

| 2-PhiPr | 2-Phenylisopropyl | Stable | Stable | 1% TFA | Offers significant protection against aspartimide formation for Asp residues. Orthogonal to Fmoc and tBu. sigmaaldrich.com. | Less common than tBu or Dmab. Specific conditions for removal might be required. |

Sources: sigmaaldrich.comresearchgate.netiris-biotech.deiris-biotech.deresearchgate.netpeptide.comresearchgate.netresearchgate.net

Compound Name List

this compound

9-Fluorenylmethyloxycarbonyl (Fmoc)

tert-Butyl (tBu)

4-(dimethylamino)benzyl (Dmab)

tert-Butyloxycarbonyl (Boc)

Benzyl (Bzl)

Allyl

2-Phenylisopropyl (2-PhiPr)

4-(dimethylamino)benzyl chloride

N-methylmorpholine

Trifluoroacetic acid (TFA)

Piperidine

2,4-dimethoxybenzyl (Dmb)

Lysine (B10760008) (Lys)

Aspartic acid (Asp)

Glutamic acid (Glu)

N-Fmoc-L-glutamic acid gamma-t-butyl ester (Fmoc-Glu(OtBu)-OH)

N-Fmoc-L-aspartic acid 2,4-dimethoxybenzyl ester (Fmoc-Asp(ODmb)-OH)

Fmoc-Asp(ODmab)-OH

Fmoc-Glu(ODmab)-OH

Fmoc-Glu(Wang)-ODmab Resin

ivDde

Mtt

Mmt

Alloc

pNz

Dde

Properties

IUPAC Name |

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N2O8/c1-24(2)19-33(37-34(43)20-40(3,4)21-35(37)44)41-26-15-13-25(14-16-26)22-49-38(47)32(17-18-36(45)46)42-39(48)50-23-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h5-16,24,31-32,43H,17-23H2,1-4H3,(H,42,48)(H,45,46)/t32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQLJRFJRUQEMA-JGCGQSQUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H44N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies Employing Fmoc D Glu Odmab

Synthesis of the Fmoc-D-Glu-ODmab Building Block

The preparation of this compound is a critical first step that dictates its performance in subsequent peptide synthesis. The synthetic route must be designed to ensure high purity, particularly with respect to the stereochemical integrity of the chiral center.

The synthesis of this compound involves the esterification of the α-carboxyl group of N-α-Fmoc-D-glutamic acid with the Dmab alcohol. Standard coupling reagents used in peptide chemistry can be employed for this esterification. The primary challenge in the synthesis is to prevent racemization of the α-carbon of the glutamic acid residue. The selection of coupling methods and reaction conditions is therefore crucial. For instance, the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be effective, but these conditions are also known to sometimes promote racemization. iris-biotech.de Alternative strategies that avoid harsh conditions are often preferred to maintain high enantiomeric purity.

Commercial suppliers of this compound ensure high stereochemical purity through rigorous quality control. For example, product specifications often guarantee an enantiomeric purity of ≥ 98.0% to ≥ 99.5%, as determined by chiral high-performance liquid chromatography (HPLC). sigmaaldrich.comscientificlabs.ie This high level of purity is essential because the presence of the L-enantiomer (Fmoc-L-Glu-ODmab) would lead to the incorporation of diastereomeric impurities in the final peptide product.

Table 1: Product Specifications for this compound

| Specification | Value | Source |

|---|---|---|

| Enantiomeric Purity | ≥ 98.0% (a/a) | sigmaaldrich.com |

| Chemical Purity (HPLC) | ≥ 95.0% (a/a) | sigmaaldrich.com |

| Appearance | White to beige powder | sigmaaldrich.comscientificlabs.ie |

| Molecular Formula | C₄₀H₄₄N₂O₈ | sigmaaldrich.com |

| Molecular Weight | 680.79 g/mol | sigmaaldrich.com |

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is specifically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.com Its utility lies in the orthogonality of the Dmab protecting group, which is stable to the piperidine (B6355638) solutions used for N-α-Fmoc group removal and the trifluoroacetic acid (TFA) cocktails used for final cleavage from most resins and removal of side-chain protecting groups like tert-butyl (tBu). sigmaaldrich.comresearchgate.net

The efficiency of coupling this compound onto the growing peptide chain is governed by the same factors that affect standard SPPS couplings. These include the choice of coupling reagents, reaction time, temperature, and the nature of the peptide sequence itself. iris-biotech.de Common high-efficiency coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are effective for incorporating this building block. researchgate.netrsc.org

However, certain challenges can arise. Peptide chain aggregation, a sequence-dependent phenomenon, can hinder coupling efficiency by making the N-terminal amine inaccessible. sigmaaldrich.com Optimization strategies to overcome this include the use of chaotropic salts, elevated temperatures, or specialized solvents. Additionally, care must be taken with peptides having N-terminal this compound residues. If the α-amino group is left unprotected for extended periods, it can lead to the formation of a pyroglutamate (B8496135) side product, which terminates the peptide chain. merckmillipore.com

The choice of solid support and linker is critical for a successful synthesis. This compound is compatible with a variety of resins commonly used in Fmoc SPPS. Wang resin, a p-alkoxybenzyl alcohol-based resin, is frequently used and is commercially available pre-loaded with this compound. cem.comaltabioscience.comsigmaaldrich.com This resin is ideal for the synthesis of peptides that require a C-terminal carboxylic acid upon cleavage with TFA. altabioscience.comsigmaaldrich.com

The use of pre-loaded resins, such as Fmoc-Glu(Wang)-ODmab, simplifies the synthetic process by bypassing the potentially problematic first amino acid loading step, which can be prone to racemization and dimer formation. iris-biotech.dealtabioscience.com These pre-loaded resins are characterized for loading capacity, as well as for low levels of dipeptide content and the incorrect enantiomer. cem.com

Other resins are also compatible. For instance, NovaPEG resins, which are composed of polyethylene (B3416737) glycol grafted onto a polystyrene matrix, offer excellent swelling properties in a range of solvents and are suitable for the synthesis of difficult or long peptides. merckmillipore.com Trityl-based resins are another option, particularly when very mild cleavage conditions are required to preserve sensitive functionalities elsewhere in the peptide. sigmaaldrich.com

Table 2: Resin and Linker Compatibility

| Resin/Linker Type | Primary Use with this compound | Cleavage Condition | Source |

|---|---|---|---|

| Wang Resin | Synthesis of C-terminal peptide acids | TFA-based cocktail | altabioscience.comsigmaaldrich.com |

| NovaPEG Resin | Synthesis of long or aggregated peptides | TFA-based cocktail | merckmillipore.com |

| 2-Chlorotrityl Resin | Synthesis of protected peptide fragments | Dilute acid (e.g., 1% TFA) | sigmaaldrich.com |

Orthogonal Deprotection Strategies Utilizing the Dmab Group

The primary advantage of the Dmab ester is its orthogonality with the most common protecting groups used in Fmoc-based SPPS, allowing for selective unmasking of the carboxyl side chain. merckmillipore.comresearchgate.net This facilitates subsequent modifications such as on-resin cyclization, branching, or conjugation.

The Dmab group exhibits a high degree of orthogonality with the standard Fmoc/tBu strategy, which forms the foundation of modern peptide synthesis. ub.edu This relationship is often described as "quasi-orthogonal" because while the cleavage conditions are distinct, there can be minor cross-reactivity under repeated treatments. sigmaaldrich.com

Stability to Piperidine: The Dmab ester is stable to the basic conditions used for Nα-Fmoc group removal, typically 20% piperidine in DMF. merckmillipore.comsigmaaldrich.com However, some studies have noted that repeated and prolonged exposure to piperidine throughout the synthesis of a long peptide can lead to some degradation of the Dmab group, which can result in side products. researchgate.net To mitigate this, shortening the duration of piperidine treatment or using a milder base like 2-methylpiperidine (B94953) has been suggested. researchgate.net

Stability to TFA: The Dmab group is completely stable to the strongly acidic conditions required for the cleavage of tert-butyl (tBu) based side-chain protecting groups and for the final cleavage of the peptide from most resins (e.g., TFA-based cocktails). sigmaaldrich.comiris-biotech.de

Hydrazine (B178648) Labile: The Dmab group is selectively cleaved by 2% hydrazine in DMF. sigmaaldrich.com It is important to note that hydrazine will also cleave the Fmoc group. Therefore, the synthesis of the linear peptide backbone must be completed, and the N-terminal α-amino group should be protected with a group stable to hydrazine, such as the Boc group, before proceeding with Dmab removal. merckmillipore.comsigmaaldrich.com

| Protecting Group | Cleavage Reagent | Stability of Dmab Group |

|---|---|---|

| Fmoc (N-α-amino) | 20% Piperidine in DMF | Generally Stable; minor decomposition possible with repeated exposure. sigmaaldrich.comresearchgate.net |

| tBu, Boc, Trt (Side-chain) | Trifluoroacetic Acid (TFA) | Completely Stable. sigmaaldrich.comiris-biotech.de |

| ODmab (Side-chain) | 2% Hydrazine in DMF | Labile (Cleaved). sigmaaldrich.com |

The orthogonality of the Dmab group extends beyond the standard Fmoc/tBu scheme, allowing for highly complex, multi-step synthetic strategies when combined with other protecting groups. nih.gov This enables the synthesis of sophisticated peptide architectures.

Combination with ivDde: The Dmab group is frequently used in concert with the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group. merckmillipore.com The ivDde group is used to protect side-chain amino functionalities (e.g., on Lys, Orn). Like Dmab, ivDde is stable to both piperidine and TFA but is cleaved by 2% hydrazine. sigmaaldrich.com This complementary pairing allows for the simultaneous deprotection of a side-chain carboxyl group (from Glu or Asp) and a side-chain amino group, setting the stage for on-resin, head-to-tail or side-chain-to-side-chain cyclization via lactam bridge formation. merckmillipore.com

Combination with Allyl: The Dmab group can be used orthogonally with allyl-based protecting groups (e.g., Alloc, OAll). Allyl esters are stable to both the basic conditions for Fmoc removal and the hydrazinolysis conditions for Dmab removal. sigmaaldrich.com They are selectively cleaved using a palladium catalyst, typically Pd(PPh₃)₄. sigmaaldrich.com This three-dimensional orthogonality (Fmoc/base, Dmab/hydrazine, Allyl/Pd(0)) allows for sequential, selective deprotection of different sites on a peptide. For example, this strategy has been employed in the synthesis of N-linked glycopeptides, where an allyl or Dmab group is first removed to expose a carboxyl side chain for glycosylation, while the rest of the peptide remains fully protected. researchgate.net

| Protecting Group Combination | Cleavage Reagents | Orthogonality | Application Example |

|---|---|---|---|

| Glu(ODmab) / Lys(ivDde) | 2% Hydrazine in DMF | Co-deprotection: Both groups are removed simultaneously by hydrazine. | On-resin side-chain to side-chain cyclization (Lactam bridge). merckmillipore.com |

| Glu(ODmab) / Asp(OAll) | Dmab: 2% Hydrazine OAll: Pd(PPh₃)₄ | Fully Orthogonal: Allows for sequential deprotection of two different carboxyl side chains. | Synthesis of complex peptides with multiple, distinct side-chain modifications, such as glycopeptides. researchgate.net |

Applications of Fmoc D Glu Odmab in the Research of Complex Peptide Synthesis

Synthesis of Cyclic Peptides

Cyclization is a key strategy for enhancing the biological activity, stability, and receptor selectivity of peptides by imposing conformational constraints. Fmoc-D-Glu-ODmab is particularly valuable in this domain, facilitating both head-to-tail and side-chain cyclization strategies through on-resin methodologies.

Head-to-Tail Cyclization Approaches

Head-to-tail cyclization is a common method for stabilizing peptide structures and protecting them from exopeptidase degradation. The use of this compound provides an elegant and efficient route for on-resin cyclization. In this approach, the linear peptide is assembled using standard Fmoc solid-phase peptide synthesis (SPPS). The this compound is incorporated as the C-terminal residue, anchored to the resin via its side-chain carboxyl group.

Once the linear peptide sequence is fully assembled, the N-terminal Fmoc group is removed, and the α-amino group is typically protected with a Boc group to prevent side reactions during the subsequent Dmab cleavage. The key step involves the selective deprotection of the α-carboxyl group by treating the resin-bound peptide with a mild solution of 2% hydrazine (B178648) in dimethylformamide (DMF). merckmillipore.com This treatment cleaves the Dmab ester, leaving all other protecting groups, including the side-chain t-butyl groups and the resin linkage, intact. merckmillipore.com The newly liberated α-carboxyl group can then react with the free N-terminal α-amino group (after its deprotection) to form the cyclic peptide backbone directly on the solid support. This on-resin approach often leads to higher yields by minimizing intermolecular side reactions due to the pseudo-dilution effect on the resin. merckmillipore.com

The progress of the Dmab removal can be conveniently monitored spectrophotometrically by detecting the release of the indazole by-product at 290 nm. merckmillipore.com After cleavage, an intramolecular amide bond formation is induced using standard peptide coupling reagents, such as diisopropylcarbodiimide (DIPCDI) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), to complete the cyclization. merckmillipore.com

| Step | Procedure | Reagents | Purpose |

| 1 | Linear Peptide Synthesis | Standard Fmoc-SPPS | Assemble the desired peptide sequence on a solid support. |

| 2 | N-terminal Protection | Boc2O | Protect the N-terminus prior to Dmab cleavage. |

| 3 | Selective Deprotection | 2% Hydrazine in DMF | Cleave the Dmab ester to liberate the α-carboxyl group. merckmillipore.com |

| 4 | N-terminal Deprotection | Trifluoroacetic acid (TFA) | Expose the N-terminal α-amino group for cyclization. |

| 5 | On-Resin Cyclization | DIPCDI/HOAt | Form the head-to-tail amide bond. merckmillipore.com |

| 6 | Cleavage & Deprotection | TFA-based cocktail | Release the final cyclic peptide from the resin and remove side-chain protecting groups. |

Side-Chain to Side-Chain Lactam Bridged Peptide Synthesis

Introducing conformational constraints via side-chain to side-chain bridges is a powerful technique for stabilizing secondary structures like α-helices and β-turns. This compound is instrumental in the synthesis of lactam-bridged peptides, where an amide bond is formed between the side chains of two amino acid residues.

This strategy requires a pair of orthogonally protected amino acids, one with a protected carboxyl group and one with a protected amino group. A highly effective pairing is this compound and a lysine (B10760008) derivative with its ε-amino group protected by the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group, such as Fmoc-Lys(ivDde)-OH. merckmillipore.com Both Dmab and ivDde protecting groups are stable to the piperidine (B6355638) used for Fmoc removal and the TFA used for final cleavage, but are selectively and simultaneously cleaved by 2% hydrazine in DMF. merckmillipore.com

This dual deprotection allows for the on-resin formation of a lactam bridge. After the linear peptide is synthesized, treatment with hydrazine exposes the glutamic acid side-chain carboxyl and the lysine side-chain amine. Subsequent intramolecular coupling, mediated by reagents like PyBOP® or HBTU, forges the desired side-chain to side-chain amide bond, locking the peptide into a defined conformation.

Synthesis of Branched Peptides and Multi-Functional Constructs

Branched peptides, such as multiple antigenic peptides (MAPs) or dendritic peptides, are of significant interest for vaccine development, drug delivery, and the creation of novel biomaterials. technoprocur.cz The synthesis of these complex structures relies on the ability to selectively deprotect and functionalize specific sites within the peptide.

While lysine is commonly used to create the branching scaffold due to its two amino groups, this compound offers a complementary tool for introducing specific functionalities or additional branches. technoprocur.cz Its orthogonal Dmab protecting group allows for the selective unmasking of the α-carboxyl group after the main peptide framework, including any lysine-based branches, has been constructed.

This exposed carboxylic acid can serve as a handle for further modification. For example, another peptide chain could be synthesized from this point, or a variety of molecules (e.g., fluorophores, chelating agents, or small molecule drugs) could be attached. This modular approach, enabled by the orthogonality of the Dmab group, is central to creating multi-functional constructs where different components are precisely positioned to achieve a desired biological or chemical effect. merckmillipore.com

Synthesis of N-Linked Glycopeptides and Other Post-Translationally Modified Peptides

Post-translational modifications (PTMs) like glycosylation, phosphorylation, and methylation dramatically expand the functional diversity of proteins. The chemical synthesis of peptides bearing these modifications is essential for studying their biological roles. sigmaaldrich.com this compound contributes to these complex syntheses through its role as a versatile, orthogonally protected building block.

Furthermore, the selective deprotection of the Dmab group can be used to install other types of PTMs. For instance, in the synthesis of peptides with oligo-glutamic acid side-chains (a PTM found on tubulin), a glutamic acid residue serves as the branch point. nih.gov While other protecting groups like allyl esters are often used for this purpose, the hydrazine-labile Dmab group offers an alternative deprotection strategy that is compatible with a wide range of other protecting groups used for PTMs, such as acid-labile benzyl (B1604629) ethers on phosphoserine. sigmaaldrich.comnih.gov This orthogonality is critical for preventing the unintended removal of other sensitive modifications during the synthesis.

Facilitation of Combinatorial Chemistry and Peptide Library Generation

Combinatorial chemistry is a powerful engine for drug discovery, allowing for the rapid synthesis and screening of vast numbers of compounds. nih.gov The generation of peptide libraries, particularly using the one-bead-one-compound (OBOC) method, benefits greatly from the use of orthogonally protected amino acids like this compound.

The unique properties of this compound allow for the introduction of diversity at a specific position within a peptide sequence. A common peptide backbone can be synthesized on a solid support resin. Then, by treating the resin with 2% hydrazine, only the Dmab-protected carboxyl groups are exposed across all beads. The resin can then be split into multiple portions, and a different building block (an amino acid, a small organic acid, etc.) can be coupled to the newly freed carboxyl group in each portion. After this diversification step, the resin portions are recombined. This "split-mix" synthesis strategy can be repeated to generate libraries of immense complexity. merckmillipore.com

Challenges, Side Reactions, and Methodological Refinements Associated with Fmoc D Glu Odmab

Formation of Aspartimide and Pyroglutamate (B8496135) Side Products

Glutamic acid and aspartic acid residues in peptide sequences are susceptible to cyclization reactions, leading to the formation of pyroglutamate (from glutamic acid) and aspartimide (from aspartic acid) derivatives. While D-glutamic acid is generally less prone to cyclization than its L-enantiomer, the presence of the ODmab ester can influence this propensity.

The conditions employed during Fmoc deprotection and peptide coupling steps can significantly impact the formation of side products. The basic conditions used for Fmoc removal (typically piperidine (B6355638) in DMF) can catalyze the cyclization of glutamic acid residues to form pyroglutamate peptide.commdpi.com. Furthermore, the ODmab ester itself, while designed for acid-labile cleavage, can be sensitive to certain reaction conditions.

Research indicates that while the tert-butyl (tBu) ester of glutamic acid is generally preferred for its stability and lower propensity for side reactions, the Dmab ester (similar to ODmab) has been associated with an increased tendency for pyroglutamate formation during peptide synthesis researchgate.net. Specifically, the 4-aminobenzyl ester moiety of ODmab can undergo slow 1,6-elimination during cleavage with hydrazine (B178648), a process that may occur concurrently with or be influenced by conditions that promote cyclization researchgate.netacs.org. Studies have also suggested that the use of 20% piperidine/DMF with 5% formic acid for Fmoc cleavage may help mitigate glutamide formation when standard protecting groups are used acs.org.

Several strategies can be employed to minimize the formation of pyroglutamate and related side products when using Fmoc-D-Glu-ODmab:

Optimization of Reaction Conditions: Careful control of Fmoc deprotection times and temperatures, and minimizing exposure to basic conditions, can help reduce cyclization.

Alternative Protecting Groups: For sequences highly prone to cyclization, alternative carboxyl protecting groups for glutamic acid, such as 2-phenylisopropyl (O-2-PhiPr) esters, which offer greater protection against aspartimide formation, or allyl (OAll) esters, which can be removed orthogonally, might be considered sigmaaldrich.compeptide.com.

Modified Cleavage Protocols: While ODmab is typically cleaved by mild acid (e.g., TFA) or hydrazine, the specific conditions and inclusion of scavengers (like TIS) during TFA cleavage are critical to prevent unwanted side reactions, such as modification of tryptophan residues sigmaaldrich.com. The slow elimination of the aminobenzyl ester during hydrazine treatment requires careful optimization researchgate.netacs.org.

Incomplete Cleavage and Residual By-product Formation

The ODmab protecting group is designed to be removed under mild acidic conditions (e.g., 1-2% TFA in DCM) or by hydrazine treatment researchgate.netacs.orgsigmaaldrich.comug.edu.pl. Incomplete cleavage of the ODmab ester will result in the presence of the protected γ-carboxyl group in the final peptide, leading to a product with altered properties and potentially reduced biological activity.

Residual by-products can also arise from the decomposition of the ODmab group itself or from side reactions occurring during its cleavage. As noted, the 4-aminobenzyl ester portion can undergo slow elimination reactions researchgate.netacs.org. Moreover, similar to the 2,4-dimethoxybenzyl (Dmb) group, the ODmab group's cleavage products might react with sensitive amino acid residues, such as tryptophan, if appropriate scavengers are not included in the cleavage cocktail sigmaaldrich.com.

Compatibility with Specific Coupling Reagents and Reaction Conditions

This compound is generally compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols, which utilize base-labile Fmoc protection and acid-labile side-chain protection. Common coupling reagents such as HBTU, HATU, DIC/HOBt, and PyBOP are typically employed peptide.comsigmaaldrich.comiris-biotech.denih.govuniversiteitleiden.nlbachem.comresearchgate.net.

However, specific incompatibilities or increased side reactions have been noted. For instance, the Dmab group has been reported to show increased propensity for aspartimide formation acs.org, and research has indicated that attempted side-chain cyclization using Glu(ODmab) failed with HBTU, leading to modification of lysine (B10760008) residues, whereas allyl-protected glutamic acid was successfully cyclized with HBTU researchgate.net. This suggests that the choice of coupling reagent and the specific reaction conditions can influence the outcome when using ODmab-protected glutamic acid. Furthermore, the use of hydrazine for ODmab cleavage requires careful consideration, as hydrazine can also cleave the Fmoc group, necessitating that the N-terminus be protected with a base-labile group like Boc if hydrazine is used for side-chain deprotection sigmaaldrich.com. In standard Fmoc-SPPS, the final TFA cleavage step effectively removes ODmab.

Comparative Analysis with Alternative Carboxyl Protecting Groups

The choice of carboxyl protecting group for glutamic acid significantly impacts the synthesis outcome. A comparison with commonly used alternatives highlights the specific characteristics of ODmab.

| Protecting Group | Cleavage Conditions | Stability to TFA | Stability to Piperidine | Propensity for Aspartimide/Pyroglutamate Formation | Notes |

| ODmab | Mild acid (1-2% TFA/DCM), Hydrazine | Moderate | Stable | Moderate to High researchgate.netacs.org | Can facilitate pyroglutamate formation researchgate.net. Aminobenzyl ester cleavage can be slow with hydrazine researchgate.netacs.org. Potential side reactions with Trp during cleavage sigmaaldrich.com. |

| OtBu | Strong TFA | Stable | Stable | Low to Moderate iris-biotech.denih.gov | Standard choice in Fmoc-SPPS, generally reliable and less prone to side reactions compared to ODmab researchgate.netpeptide.com. |

| OAll | Pd(0) catalyst | Stable | Stable | Low | Orthogonal cleavage conditions, good for site-specific modifications and cyclizations sigmaaldrich.compeptide.com. |

| O-2-PhiPr | Mild acid (1% TFA/DCM) | Less Stable | Stable | Low sigmaaldrich.com | Offers significant protection against aspartimide formation sigmaaldrich.com. Cleaved under conditions that do not affect OtBu peptide.com. |

Table 1: Comparison of Glutamic Acid Carboxyl Protecting Groups in Fmoc-SPPS

The ODmab group offers acid lability, which can be advantageous for selective deprotection under conditions milder than those required for tert-butyl esters ug.edu.pl. However, its increased propensity for side reactions, particularly pyroglutamate formation, and potential issues with cleavage kinetics compared to the widely adopted OtBu group, means its application requires careful validation and optimization, especially for sensitive sequences or complex peptide architectures.

Compound Name Index:

this compound

D-glutamic acid

4-(dimethylamino)benzyl (ODmab) ester

2,4-dimethoxybenzyl (Dmb) group

tert-butyl (OtBu) ester

Allyl (OAll) ester

2-phenylisopropyl (O-2-PhiPr) ester

Comparison with Allyl Esters (OAll)

Allyl esters (OAll) are known for their orthogonal cleavage, typically achieved using palladium(0) catalysis under neutral or mildly basic conditions peptide.comchemicalbook.comsigmaaldrich.com. This contrasts with the acid-labile nature of most other common protecting groups.

Cleavage Conditions: While OAll esters offer an orthogonal deprotection strategy, the palladium-catalyzed cleavage can be sensitive to certain functional groups and may require specific ligands or conditions peptide.comsigmaaldrich.com. In contrast, ODmab esters are cleaved with 2% hydrazine in DMF within minutes iris-biotech.debachem.comiris-biotech.de, a method that is generally robust and efficient.

Stability and Side Reactions: Allyl esters are stable to both TFA and piperidine peptide.com. However, some studies suggest that allyl ester deprotection can occasionally be difficult researchgate.net. The ODmab group, while readily removable with hydrazine, has been associated with cyclization side reactions, particularly the formation of Nα-pyroglutamyl chain-terminated peptides, which are not observed with tert-butyl esters researchgate.net. This pyroglutamyl formation with ODmab can be more pronounced in certain peptide sequences or under specific conditions researchgate.netacs.org.

Methodological Refinements: The orthogonal nature of OAll cleavage makes it suitable for specific applications like the synthesis of glycopeptides or branched peptides where other protecting groups might be affected by palladium sigmaaldrich.comresearchgate.net. For general peptide synthesis, the hydrazine-based cleavage of ODmab offers a straightforward and rapid method.

Comparison with 2-Phenylisopropyl Esters (OPP/2-PhiPr)

2-Phenylisopropyl esters (OPP/2-PhiPr) are acid-labile and can be cleaved under mild acidic conditions, typically 1% TFA in dichloromethane (B109758) (DCM) iris-biotech.de. This offers a degree of orthogonality with tert-butyl (tBu) based protecting groups, which might require slightly harsher conditions peptide.comiris-biotech.de.

Cleavage Conditions: OPP esters are cleaved by mild acidolysis (e.g., 1% TFA in DCM) iris-biotech.de. ODmab esters are also acid-labile, typically removed by TFA, though specific conditions might vary. The ODmab group's cleavage with hydrazine in DMF is a distinct advantage in terms of orthogonality from acid-labile groups iris-biotech.debachem.com.

Stability and Side Reactions: OPP esters are noted for providing significant protection against aspartimide formation, making them a preferred choice for synthesizing cyclic peptides prone to this side reaction sigmaaldrich.com. While ODmab is generally stable, the electron-donating dimethylamino group can potentially lead to side reactions under prolonged acidic exposure researchgate.netacs.org. However, specific comparative data on side-by-side aspartimide formation between ODmab and OPP is limited in the provided search results.

Methodological Refinements: The OPP group's ability to prevent aspartimide formation makes it valuable for specific challenging sequences sigmaaldrich.com. The ODmab group's utility lies in its rapid and mild cleavage with hydrazine, offering a different orthogonal strategy compared to acid-labile groups like OPP.

Comparison with tert-Butyl Esters (OtBu)

tert-Butyl esters (OtBu) are the most widely used acid-labile protecting groups for the side chains of aspartic and glutamic acids in Fmoc SPPS peptide.compeptide.com. They are generally stable but require relatively strong acidic conditions (e.g., neat TFA or TFA cocktails) for cleavage, which can sometimes lead to side reactions with sensitive amino acid residues like tryptophan or methionine if appropriate scavengers are not used sigmaaldrich.comnih.gov.

Cleavage Conditions: OtBu esters are cleaved by TFA, often requiring longer reaction times or stronger TFA concentrations compared to ODmab or OPP esters peptide.comiris-biotech.desigmaaldrich.com. ODmab esters are cleaved more rapidly and under milder conditions using hydrazine in DMF iris-biotech.debachem.com. The ODmab group's cleavage is orthogonal to TFA-labile groups, whereas OtBu cleavage occurs under the same general conditions as the final peptide cleavage from the resin.

Stability and Side Reactions: While OtBu esters are generally stable, prolonged exposure to TFA can lead to side reactions such as the formation of tert-butyl adducts with sensitive residues sigmaaldrich.comnih.gov. The ODmab ester has been reported to cause pyroglutamyl formation, a side reaction not typically associated with OtBu esters researchgate.netacs.org. Conversely, OtBu esters are considered more robust against aspartimide formation compared to some other ester types, though specific comparisons with ODmab regarding this are not extensively detailed.

Methodological Refinements: The widespread use and established protocols for OtBu esters make them a reliable choice for many peptide syntheses. The ODmab group offers a methodological advantage when orthogonality to TFA-labile groups is required, particularly for selective deprotection steps or the synthesis of cyclic peptides where mild cleavage conditions are paramount iris-biotech.debachem.comresearchgate.netsigmaaldrich.com. However, the potential for pyroglutamyl formation with ODmab necessitates careful consideration of the peptide sequence and reaction conditions researchgate.netacs.org.

Analytical and Characterization Techniques in the Context of Fmoc D Glu Odmab Research

Monitoring of On-Resin Deprotection and Coupling Progress

Effective solid-phase peptide synthesis (SPPS) necessitates continuous monitoring of critical steps, particularly the removal of the Fmoc protecting group (deprotection) and the formation of peptide bonds (coupling). This ensures high yields and minimizes the formation of deletion or truncated sequences.

Spectrophotometric Monitoring (e.g., indazole derivative)

The Fmoc group's deprotection, typically achieved using piperidine (B6355638) in a solvent like DMF, results in the release of dibenzofulvene, which reacts with piperidine to form a piperidine-dibenzofulvene adduct. This adduct is a strong chromophore, absorbing UV light significantly. This phenomenon allows for real-time, on-line monitoring of the Fmoc deprotection step by measuring the absorbance of the eluent, often using a flow-cell iris-biotech.dealtabioscience.comactivotec.comtec5usa.com. The liberated dibenzofulvene adduct can be quantified spectrophotometrically using the Beer-Lambert Law, with characteristic absorption maxima reported around 289.9 nm or 301.0 nm iris-biotech.deiris-biotech.debiotage.com. The extinction coefficient (ε) for this adduct typically falls within the range of 7100-8100 L/mol/cm iris-biotech.de. This method can also be adapted to estimate the resin loading capacity iris-biotech.de.

Similarly, the removal of other protecting groups, such as the ivDde or Dmab groups, which may be employed in more complex peptide syntheses, can also be monitored spectrophotometrically. The cleavage of the ivDde group with hydrazine (B178648), for instance, yields a chromophoric indazole derivative that absorbs strongly at 290 nm sigmaaldrich.comsigmaaldrich-jp.com. The Dmab ester, present in Fmoc-D-Glu-ODmab, is cleaved using hydrazine, and this reaction can also be monitored spectrophotometrically due to the formation of a chromophoric indazole derivative sigmaaldrich.comsigmaaldrich.com.

| Technique | Monitored Process | Chromophore Released/Formed | λmax (nm) | Extinction Coefficient (ε) (L/mol/cm) | Reference(s) |

| UV/Vis Spectroscopy | Fmoc Deprotection | Piperidine-dibenzofulvene adduct | 289.9, 301.0 | 7100-8100 | iris-biotech.deiris-biotech.debiotage.com |

| UV/Vis Spectroscopy | ivDde/Dmab Cleavage | Indazole derivative | ~290 | Not specified | sigmaaldrich.comsigmaaldrich-jp.comsigmaaldrich.com |

Qualitative Color Tests (e.g., Kaiser Test)

Qualitative color tests are widely used to assess the completion of coupling reactions by detecting the presence of unreacted free amino groups on the resin-bound peptide peptide.comchempep.comsemanticscholar.orgijrps.comresearchgate.net. The most common of these is the Kaiser test, which utilizes ninhydrin (B49086). Ninhydrin reacts with primary amines to produce an intense blue or violet color iris-biotech.depeptide.comchempep.com. If the coupling reaction is incomplete, the Kaiser test will yield a positive (blue) result, indicating that a second coupling step or extended reaction time may be necessary peptide.comsemanticscholar.orgijrps.com. A negative result, typically appearing yellow or colorless, signifies complete coupling iris-biotech.de.

However, the Kaiser test has limitations. It is less sensitive for secondary amines, which may appear as a faint red-brown color peptide.comchempep.comsemanticscholar.org. For N-terminal amino acids like proline, which are secondary amines, alternative tests such as the isatin (B1672199) or chloranil (B122849) tests are recommended, as they produce a distinct blue color with proline peptide.comsemanticscholar.org. Furthermore, the Fmoc protecting group itself can be labile under the conditions of the Kaiser test (particularly with heating), potentially leading to false-positive results by generating small amounts of free amines chempep.comsemanticscholar.org. Other tests, such as the bromophenol blue test and the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test, are also available for monitoring coupling peptide.comsemanticscholar.org.

| Test Name | Principle | Target Analyte | Positive Result (Incomplete Coupling) | Limitations | Reference(s) |

| Kaiser Test | Reaction of ninhydrin with primary amines | Primary Amines | Intense blue/violet color | Less sensitive to secondary amines; Fmoc lability can cause false positives. | iris-biotech.depeptide.comchempep.comsemanticscholar.orgijrps.com |

| Isatin Test | Reaction with amines | Secondary Amines | Blue color | Used for proline and similar residues. | peptide.comsemanticscholar.org |

| Chloranil Test | Reaction with amines | Secondary Amines | Blue color | Used for proline and similar residues. | peptide.comsemanticscholar.org |

| TNBS Test | Reaction with amino groups | Primary/Secondary | Color change (specific color not stated) | Less specific than Kaiser test for primary amines. | peptide.comsemanticscholar.org |

| Bromophenol Blue Test | Acid-base reaction with amino groups | Primary/Secondary | Color change (specific color not stated) | Relies on pH indicator properties. | peptide.comsemanticscholar.org |

Chromatographic and Spectrometric Analysis of Synthesized Peptides

Following the completion of peptide synthesis, rigorous analysis is required to confirm the identity, purity, and integrity of the target peptide.

HPLC and LC-MS for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a cornerstone for assessing the purity of synthesized peptides sigmaaldrich.comnih.gov. It separates the target peptide from by-products, unreacted starting materials, and truncated sequences based on their differential interactions with the stationary and mobile phases. The purity is typically reported as the percentage of the main peptide peak relative to all detected peaks tec5usa.com. For high-quality peptide synthesis, particularly when using high-purity Fmoc-amino acids, purities of ≥99% are often achievable sigmaaldrich.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) provides complementary information by determining the molecular weight of the eluted components, thereby confirming the identity of the synthesized peptide chiraltech.comnih.govresearchgate.netcreative-proteomics.com. Tandem mass spectrometry (LC-MS/MS) offers even greater specificity and sensitivity, allowing for detailed structural elucidation and the identification of specific impurities researchgate.netcreative-proteomics.com. Techniques such as mass balance methods, employing LC-isotope dilution tandem mass spectrometry (LC-IDMS/MS) or external calibration LC-MS/MS, are critical for the accurate quantification of related structure impurities in amino acid reference materials, ensuring the quality of building blocks used in peptide synthesis researchgate.net.

Stereochemical Integrity Assessment

The stereochemical configuration of amino acids, especially the incorporation of D-amino acids like D-glutamic acid in this compound, is paramount for the biological activity and structural integrity of the resulting peptide. Maintaining the correct stereochemistry throughout the synthesis process is crucial to avoid epimerization, which can lead to the formation of diastereomeric impurities that may have altered or diminished biological function.

Several analytical techniques are employed to assess and confirm stereochemical integrity:

Chiral HPLC: This method utilizes chiral stationary phases (CSPs) that can selectively interact with enantiomers or diastereomers, allowing for their separation and quantification chiraltech.comresearchgate.netresearchgate.net. This is particularly useful for detecting and quantifying any racemization that may have occurred during coupling steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide valuable information regarding stereochemistry rsc.org. Specific chemical shifts and coupling constants of protons and carbons at stereogenic centers can help differentiate between stereoisomers. For example, NMR can resolve the (aS) configuration of certain amino acid derivatives .

Mass Spectrometry (MS) based methods: Techniques such as LC-MS/MS, often combined with derivatization agents like Marfey's reagent or o-phthaldialdehyde (OPA), are used to confirm the absence of D-amino acids in L-amino acid preparations or vice versa researchgate.net.

Optical Rotation: The specific rotation ([α]D) of a compound is a direct indicator of its enantiomeric purity. For instance, Fmoc-D-glutamic acid γ-tert-butyl ester, a related compound, shows a specific optical rotation of [α]D²⁰ = +8.5 ± °(C=1 in Methanol) chemimpex.com, providing a benchmark for chiral purity.

Pre-loaded Resin Characterization: Manufacturers often characterize pre-loaded resins for their D-amino acid content. For example, CEM's pre-loaded Wang resins are characterized to have a D-amino acid content of less than 0.5% cem.com.

Ensuring the stereochemical purity of this compound and monitoring for epimerization during peptide synthesis are critical steps in producing peptides with defined structures and predictable biological activities.

Compound List:

this compound (N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-glutamic acid 4-[N-{1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl}amino] benzyl (B1604629) ester)

Fmoc-amino acids (general term for Fmoc-protected amino acids)

Fmoc-protected amino acids

Fmoc-D-glutamic acid γ-tert-butyl ester

Fmoc-Glu(OtBu)-OH

Fmoc-Glu(Wang)-ODmab Resin

Fmoc-Glu(Odmab)-OH

Fmoc-Glu-ODmab

Fmoc-D-Glu-OtBu

Future Perspectives and Emerging Research Directions for Fmoc D Glu Odmab

Advancements in Automated Peptide Synthesis Utilizing Dmab Chemistry

The automation of solid-phase peptide synthesis has revolutionized the production of peptides, and the integration of Dmab chemistry into these automated platforms is a key area of future development. sigmaaldrich.com Modern automated synthesizers, including those employing microwave irradiation and continuous flow technologies, are being optimized to handle the specific requirements of orthogonal protecting groups like Dmab.

Microwave-assisted solid-phase peptide synthesis (MA-SPPS) has been shown to significantly accelerate both the coupling and deprotection steps, leading to faster synthesis of complex peptides. nih.govnih.gov The future will likely see the development of optimized MA-SPPS protocols specifically for peptides containing Fmoc-D-Glu-ODmab. These protocols will aim to maximize coupling efficiency and minimize side reactions, such as aspartimide formation, which can be exacerbated by elevated temperatures. researchgate.net

Continuous flow peptide synthesis represents another frontier. nih.govchimia.ch The precise control over reaction times and temperatures offered by flow chemistry can be particularly advantageous for managing the selective deprotection of the Dmab group. Future research will likely focus on integrating online monitoring systems into automated flow synthesizers to track the cleavage of the Dmab group in real-time, ensuring complete and efficient deprotection before subsequent on-resin manipulations like cyclization. merckmillipore.com However, some studies have noted that the Dmab group may exhibit partial instability during the repeated piperidine (B6355638) treatments required for the synthesis of very long peptide sequences in an automated synthesizer, suggesting an area for further optimization of deprotection and coupling cycles. researchgate.net

| Automated Synthesis Platform | Future Research Focus for this compound | Potential Advantages |

|---|---|---|

| Microwave-Assisted SPPS (MA-SPPS) | Development of optimized heating cycles for Dmab deprotection and on-resin cyclization. | Reduced synthesis time; potentially higher purity of crude cyclic peptides. nih.govnih.gov |

| Continuous Flow Peptide Synthesis | Integration of real-time monitoring for Dmab cleavage; optimization of flow rates and reagent delivery. | Improved efficiency and control over deprotection; reduced reagent consumption. nih.govchimia.ch |

Development of Novel Reagents and Methodologies for Dmab Cleavage

The standard method for Dmab group removal involves treatment with a 2% hydrazine (B178648) solution in DMF. merckmillipore.com While effective, the toxicity and reactivity of hydrazine motivate the search for milder and more orthogonal cleavage reagents. Future research is directed towards developing novel deprotection strategies that offer greater compatibility with sensitive peptide sequences and greener chemical processes.

One promising avenue is the exploration of alternative nucleophiles or reducing agents that can selectively cleave the Dde-based component of the Dmab group without the need for hydrazine. While research in this area is still nascent, the development of such reagents would represent a significant step forward in the utility of Dmab chemistry.

Furthermore, optimizing the existing hydrazine-based protocol is also an area of active investigation. For instance, sluggish cleavage of the p-aminobenzyl ester following the initial hydrazinolysis has been occasionally observed. merckmillipore.com To address this, methodologies involving the addition of a weak base like 20% DIPEA in DMF/water or a dilute base such as 5 mM sodium hydroxide in methanol have been shown to facilitate the final elimination step. sigmaaldrich.comresearchgate.net Future work may focus on developing a one-pot cleavage cocktail that incorporates a non-hydrazine-based nucleophile and a mild base to ensure rapid and complete Dmab removal. Some research has also pointed to the use of hydroxylamine hydrochloride with imidazole as a method to selectively remove Dde groups in the presence of Fmoc, which could potentially be adapted for Dmab cleavage. peptide.com

Expanded Applications in Peptidomimetic Design and Macrocyclization

The ability to introduce a site-specific carboxylic acid on the peptide backbone via this compound opens up a wealth of possibilities for the design of complex peptidomimetics and macrocyclic structures. While its primary application has been in the synthesis of head-to-tail cyclic peptides, its utility is expanding into more intricate molecular architectures.

Stapled and Bicyclic Peptides: Stapled peptides, which feature a synthetic brace to lock the peptide into a specific conformation (often α-helical), are a rapidly growing class of therapeutics. nih.govnih.gov this compound can be envisioned as a key building block in the synthesis of novel stapled peptides. After selective deprotection of the Dmab group, the free carboxylic acid can be used as an anchor point for on-resin cyclization with another side-chain, forming a lactam bridge that acts as the "staple." This approach could be extended to the creation of bicyclic peptides, where two separate cyclization events are performed on the same peptide scaffold, leading to highly constrained and potentially more potent and stable molecules.

Constrained Peptidomimetics: The introduction of conformational constraints is a key strategy in peptidomimetic design to improve biological activity and metabolic stability. The D-configuration of this compound already introduces a non-natural turn in the peptide backbone. By using this building block as a starting point for on-resin cyclization, novel constrained peptidomimetics can be generated. Future research will likely explore the use of this compound in combination with other non-natural amino acids and cyclization strategies to create a diverse library of structurally unique peptidomimetics for drug discovery.

| Application Area | Role of this compound | Potential Outcome |

|---|---|---|

| Stapled Peptides | Provides a site-specific carboxylic acid for on-resin lactam bridge formation. nih.gov | Enhanced α-helicity, improved cell permeability, and increased proteolytic stability. nih.gov |

| Bicyclic Peptides | Enables the creation of one of the two rings in a bicyclic structure through orthogonal deprotection and cyclization. | Highly constrained peptide scaffolds with potentially enhanced target affinity and selectivity. |

| Constrained Peptidomimetics | The D-amino acid configuration and the potential for cyclization introduce significant conformational constraints. | Novel molecular shapes for exploring new biological targets. |

Integration with Advanced Chemical Biology Techniques

The true potential of this compound will be realized through its integration with advanced chemical biology techniques, enabling the synthesis of sophisticated molecular tools and therapeutics. The orthogonal handle provided by the Dmab group is ideal for late-stage modifications of peptides with moieties that are not compatible with standard SPPS conditions.

Peptide-Drug Conjugates (PDCs): PDCs are an emerging class of therapeutics that combine the targeting ability of a peptide with the potency of a small-molecule drug. nih.govnih.gov The selective deprotection of the Dmab group on a fully assembled peptide allows for the site-specific conjugation of a cytotoxic agent, a radiolabel, or another therapeutic payload. This approach ensures a homogeneous product with a well-defined drug-to-peptide ratio, which is crucial for its pharmacological properties. Future research will undoubtedly focus on utilizing this compound for the solid-phase synthesis of PDCs targeting a variety of diseases.

Bioorthogonal Chemistry and Chemical Ligation: The free carboxylic acid unmasked after Dmab cleavage can serve as a chemical handle for bioorthogonal ligation reactions. nih.goviupac.org For instance, it can be activated and reacted with a bioorthogonal functional group, such as an azide or an alkyne, for subsequent "click" chemistry reactions. This would allow for the modular assembly of complex biomolecules, where a peptide synthesized using Dmab chemistry can be chemoselectively ligated to another peptide, a protein, or a nanoparticle. While the direct compatibility of Dmab cleavage conditions with all bioorthogonal groups needs to be systematically evaluated, this represents a fertile area for future investigation.

Chemo-enzymatic Synthesis: The interface of chemical and enzymatic peptide synthesis offers a powerful approach for creating complex glycopeptides and other modified proteins. nih.gov this compound could be incorporated into a peptide fragment via SPPS. Following orthogonal deprotection, the resulting peptide could be used as a substrate for enzymatic ligation or modification, combining the flexibility of chemical synthesis with the specificity of enzymatic catalysis.

Q & A

Basic Research Questions

Q. How can researchers optimize the solid-phase synthesis of Fmoc-D-Glu-ODmab to minimize side reactions?

- Methodological Answer : Use a stepwise protocol with Fmoc-based coupling agents (e.g., HBTU or DIC/OxymaPure) under controlled pH (8.5–9.5) to enhance coupling efficiency. Monitor reaction progress via Kaiser or chloranil tests to detect free amines . For the ODmab protecting group, ensure deprotection conditions (e.g., 2% hydrazine in DMF) are validated via LC-MS to avoid premature cleavage .

Q. What purification techniques are recommended for isolating this compound with ≥95% purity?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile). Validate purity using tandem mass spectrometry (MS/MS) and compare retention times against reference standards. For scale-up, consider preparative HPLC or flash chromatography with silica gel .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.